2,2-Diethylbutanamide and Its Derivatives: Structural Properties, TRPM8 Modulation, and Applications in Somatosensory Engineering
2,2-Diethylbutanamide and Its Derivatives: Structural Properties, TRPM8 Modulation, and Applications in Somatosensory Engineering
Executive Summary
The pursuit of advanced somatosensory modulators has driven significant research into non-menthol cooling agents. At the core of this chemical space is 2,2-diethylbutanamide , a highly sterically hindered aliphatic amide that serves as the foundational scaffold for a potent class of cold-receptor agonists[1]. Unlike traditional volatile coolants (e.g., l-menthol), derivatives of 2,2-diethylbutanamide—most notably N-(1,1-Dimethyl-2-hydroxyethyl)-2,2-diethylbutanamide (FEMA 4603) —exhibit prolonged cooling efficacy, zero olfactory impact, and high physiological stability[2],[3]. This technical guide explores the chemical architecture, structure-activity relationships (SAR), and receptor-level mechanisms of 2,2-diethylbutanamide derivatives, providing a comprehensive framework for their application in pharmaceutical and consumer health formulations.
Chemical Architecture and Physicochemical Properties
The unique pharmacological profile of 2,2-diethylbutanamide is dictated by its extreme steric crowding. The alpha-carbon (C2) of the butanamide backbone is substituted with two additional ethyl groups. Consequently, the C2 position is a quaternary carbon bonded to three ethyl groups and one carboxamide moiety (often referred to as triethylacetamide)[1].
This dense aliphatic shielding around the amide bond serves a dual purpose:
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Enzymatic Resistance: It physically blocks amidases and proteases from hydrolyzing the amide bond, drastically increasing the molecule's half-life in vivo.
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Receptor Pocket Optimization: The hydrophobic bulk perfectly aligns with the lipophilic binding pocket of the TRPM8 receptor, enhancing binding affinity[4].
Quantitative Data Summary
Table 1: Physicochemical Properties of 2,2-Diethylbutanamide and Key Derivatives
| Property | 2,2-Diethylbutanamide (Core Scaffold) | N-(1,1-Dimethyl-2-hydroxyethyl)-2,2-diethylbutanamide |
| CAS Registry Number | 63801-98-9[1] | 51115-77-6[2] |
| FEMA GRAS Number | N/A | 4603[5] |
| Molecular Formula | C8H17NO | C12H25NO2 |
| Molecular Weight | 143.23 g/mol | 215.33 g/mol |
| SMILES | CCC(CC)(CC)C(=O)N | CCC(CC)(CC)C(=O)NC(C)(C)CO |
| Primary Target | TRPM8 Receptor | TRPM8 Receptor |
| Sensory Profile | Mild cooling, structural intermediate | Intense, long-lasting cooling, odorless[3] |
Mechanism of Action: TRPM8 Receptor Modulation
The physiological sensation of cold induced by these compounds is not thermodynamic; it is entirely chemical. 2,2-Diethylbutanamide derivatives act as highly selective agonists for TRPM8 (Transient Receptor Potential cation channel subfamily M member 8), the primary molecular transducer of cold somatosensation in the peripheral nervous system[6].
Upon binding to the transmembrane domain of TRPM8, the compound stabilizes the open conformation of the channel. This triggers a massive influx of extracellular calcium ( Ca2+ ) and sodium ( Na+ ) ions into the sensory neuron. The resulting membrane depolarization generates an action potential that travels via afferent A δ and C nerve fibers to the central nervous system, where it is perceived as a cooling sensation[7].
TRPM8 signaling pathway activated by 2,2-diethylbutanamide derivatives.
Structure-Activity Relationship (SAR) and Efficacy
The evolution from l-menthol to 2,2-diethylbutanamide derivatives (historically developed under the "WS" series by Wilkinson Sword) was driven by the need to eliminate the volatile, stinging side effects of menthol[3].
The addition of the N-(1,1-dimethyl-2-hydroxyethyl) group to the 2,2-diethylbutanamide core (creating FEMA 4603) introduces a critical hydrogen-bond donor/acceptor site (the hydroxyl group) paired with further steric bulk (the gem-dimethyl group). This specific arrangement anchors the molecule more rigidly within the TRPM8 binding cleft, significantly extending the duration of the cooling effect compared to simpler amides[8].
Table 2: Comparative TRPM8 Agonist Efficacy
| Compound | Relative Cooling Strength | Cooling Duration | Volatility / Odor Profile |
| l-Menthol | 1.0 (Reference) | Short (~15 mins) | High / Strong Mint |
| WS-3 | ~1.5 | Medium (~30 mins) | Low / Odorless |
| FEMA 4603 | ~2.0 - 2.5 | Long (>45 mins) | Low / Odorless |
| Icilin | ~200.0 | Very Long | Low / Odorless |
Experimental Methodologies: Validating TRPM8 Activation
To accurately quantify the cooling efficacy and receptor specificity of 2,2-diethylbutanamide derivatives, researchers rely on in vitro intracellular calcium imaging.
Causality of Experimental Design: This protocol is engineered as a self-validating system. By measuring baseline fluorescence, introducing the test compound, and subsequently introducing a selective TRPM8 antagonist (e.g., AMTB), the protocol inherently proves that the observed calcium influx is exclusively mediated by TRPM8, ruling out non-specific membrane disruption or off-target TRP channel activation (such as TRPV1 or TRPA1)[4].
Step-by-Step Protocol: High-Throughput TRPM8 Calcium Imaging
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Cell Preparation: Culture HEK-293 cells stably transfected with human TRPM8 in a 96-well black-walled, clear-bottom plate. Grow to 80-90% confluency.
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Dye Loading: Aspirate culture media. Incubate cells with 2 µM Fluo-4 AM (a cell-permeable fluorescent calcium indicator) in assay buffer (HBSS with 20 mM HEPES, pH 7.4) for 45 minutes at 37°C. Rationale: Fluo-4 AM is cleaved by intracellular esterases, trapping the active, calcium-sensitive dye inside the cell.
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Washing: Wash cells three times with assay buffer to remove extracellular dye, minimizing background fluorescence.
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Baseline Recording: Transfer the plate to a fluorescent microplate reader (Excitation: 488 nm, Emission: 520 nm). Record baseline fluorescence for 20 seconds.
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Agonist Application: Inject the 2,2-diethylbutanamide derivative (e.g., FEMA 4603) at varying concentrations (0.1 µM to 100 µM) to establish a dose-response curve. Record the peak fluorescence transient for 60 seconds.
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Self-Validation (Antagonist Blockade): In a parallel control well, pre-incubate the cells with 10 µM AMTB (a selective TRPM8 antagonist) for 10 minutes prior to agonist application. A complete ablation of the calcium signal confirms TRPM8-specific mediation.
Self-validating experimental workflow for TRPM8 calcium imaging assays.
Applications in Drug Development
Because 2,2-diethylbutanamide derivatives lack the volatility of menthol, they do not vaporize into the nasal cavity or eyes, preventing unwanted trigeminal irritation[3]. This makes them highly valuable in:
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Topical Analgesics: Providing deep, sustained cooling to alleviate musculoskeletal pain without the burning odor of traditional sports creams[9].
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Oral Care & Pharmaceuticals: Masking the bitter taste of active pharmaceutical ingredients (APIs) in pediatric syrups and chewable tablets without introducing a conflicting mint flavor[4].
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Dermatology: Calming pruritus (itching) and neurogenic inflammation via TRPM8-mediated cross-inhibition of pain pathways[6].
References
- National Center for Biotechnology Information (PubChem). "2,2-Diethylbutanamide | C8H17NO | CID 237888".
- National Center for Biotechnology Information (PubChem). "N-(1,1-Dimethyl-2-hydroxyethyl)-2,2-diethylbutanamide | C15H31NO2 | CID 72941560".
- Flavor Extract Manufacturers Association (FEMA). "4603 N-(1,1-DIMETHYL-2-HYDROXYETHYL)-2,2-DIETHYLBUTANAMIDE". FEMA Flavor Library.
- Leffingwell, J.C. "Cooler than Menthol: Cool without Menthol".
- Google Patents. "CN108473484B - Compounds useful as modulators of TRPM8".
- Google Patents. "US10392371B2 - Compounds useful as modulators of TRPM8".
- Google Patents. "WO2014198366A1 - Glove with a cooling effect".
- ResearchGate. "US Patent Application 20080038386 - Use of a liquid cooling sensate to provide a pungent, warming or tingling sensate composition".
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